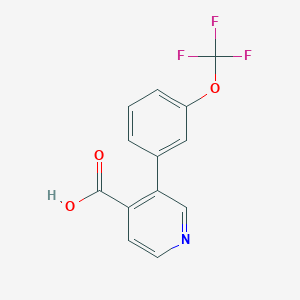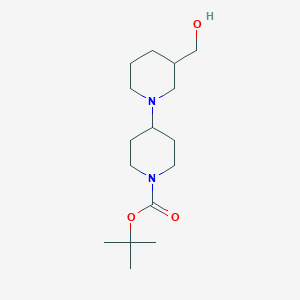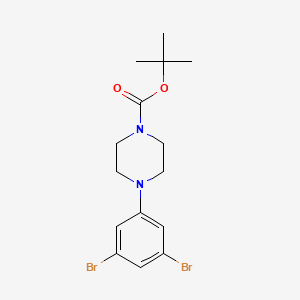
1-(4-Fluoro-benzyl)-2-piperazin-1-YL-1H-benzoimidazole dihydrochloride
概要
説明
1-(4-Fluoro-benzyl)-2-piperazin-1-YL-1H-benzoimidazole dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a piperazine ring, and a benzimidazole core, making it a versatile molecule for research and industrial purposes.
作用機序
Target of Action
It is known to be a precursor involved in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, egfr and aurora a kinase inhibitors, and neurokinin-2 receptor antagonists .
生化学分析
Biochemical Properties
1-(4-Fluoro-benzyl)-2-piperazin-1-YL-1H-benzoimidazole dihydrochloride plays a crucial role in biochemical reactions, particularly as a precursor in the synthesis of biologically active molecules. It interacts with enzymes such as tyrosinase, which is involved in melanin synthesis, and has been shown to inhibit its activity . Additionally, it interacts with proteins and other biomolecules, influencing various biochemical pathways. The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit tyrosinase activity in melanocytes, leading to reduced melanin production . This compound also affects cellular processes such as proliferation and apoptosis, depending on the cell type and concentration used. Its impact on cell signaling pathways can result in altered gene expression, which in turn affects cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with tyrosinase involves competitive inhibition, where it binds to the enzyme’s active site, preventing the substrate from accessing it . This inhibition can lead to changes in downstream biochemical pathways, affecting overall cellular function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure may lead to sustained inhibition of target enzymes and prolonged changes in gene expression, which could have lasting effects on cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects, such as reduced melanin production in melanocytes . Higher doses can lead to toxic or adverse effects, including cellular damage and altered physiological functions . Threshold effects are often observed, where a specific dosage range produces the desired biochemical effects without causing significant toxicity. Understanding these dosage effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It undergoes metabolic transformations, such as hydroxylation and oxidation, which can influence its biological activity and stability . These metabolic pathways can also affect the levels of metabolites and the overall metabolic flux within cells. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of key metabolites, impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria can affect its interactions with enzymes and other biomolecules within these organelles. The compound’s subcellular distribution can also influence its overall impact on cellular processes and functions.
準備方法
The synthesis of 1-(4-Fluoro-benzyl)-2-piperazin-1-YL-1H-benzoimidazole dihydrochloride typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine ring, and the attachment of the fluorobenzyl group. Common synthetic routes include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.
Attachment of Fluorobenzyl Group: The fluorobenzyl group is typically introduced through nucleophilic aromatic substitution reactions, using 4-fluorobenzyl halides and the piperazine-benzimidazole intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反応の分析
1-(4-Fluoro-benzyl)-2-piperazin-1-YL-1H-benzoimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides, amines, and other nucleophiles being used to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted benzimidazole derivatives
科学的研究の応用
1-(4-Fluoro-benzyl)-2-piperazin-1-YL-1H-benzoimidazole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-allergic and antimicrobial activities
類似化合物との比較
When compared to similar compounds, 1-(4-Fluoro-benzyl)-2-piperazin-1-YL-1H-benzoimidazole dihydrochloride stands out due to its unique combination of structural features:
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-piperazin-1-ylbenzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4.2ClH/c19-15-7-5-14(6-8-15)13-23-17-4-2-1-3-16(17)21-18(23)22-11-9-20-10-12-22;;/h1-8,20H,9-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEBHDKIBYFKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)

